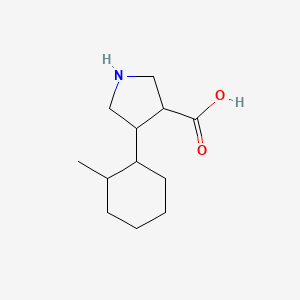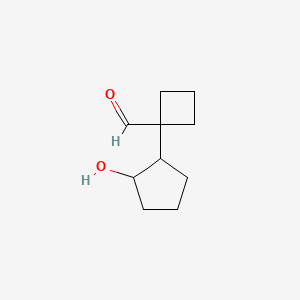
1-(2-Hydroxycyclopentyl)cyclobutane-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Hydroxycyclopentyl)cyclobutane-1-carbaldehyde is an organic compound with the molecular formula C₁₀H₁₆O₂ and a molecular weight of 168.23 g/mol . This compound features a cyclobutane ring fused with a cyclopentane ring, which is substituted with a hydroxyl group and an aldehyde group. It is primarily used for research purposes in various scientific fields.
準備方法
The synthesis of 1-(2-Hydroxycyclopentyl)cyclobutane-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the [2+2] cycloaddition reaction, where a cyclopentene derivative undergoes a photoredox-catalyzed aerobic cycloaddition to form the cyclobutane ring . The reaction conditions typically include the use of a pyrylium photoredox catalyst, oxygen atmosphere, and LED light at 470 nm. The reaction is carried out in dichloroethane at 0°C for about 20 minutes, yielding the desired product in high yield.
化学反応の分析
1-(2-Hydroxycyclopentyl)cyclobutane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can undergo substitution reactions with reagents like thionyl chloride to form corresponding chlorides.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Thionyl chloride.
Major products formed from these reactions include carboxylic acids, primary alcohols, and chlorides.
科学的研究の応用
1-(2-Hydroxycyclopentyl)cyclobutane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing cyclobutane rings.
Biology: It is studied for its potential biological activities and interactions with various biomolecules.
Industry: Its applications in industry are limited due to its primary use in research settings.
作用機序
The mechanism of action of 1-(2-Hydroxycyclopentyl)cyclobutane-1-carbaldehyde is not well-understood, as it is primarily used for research purposes. its reactivity can be attributed to the presence of the hydroxyl and aldehyde functional groups, which participate in various chemical reactions. The molecular targets and pathways involved in its biological activities are still under investigation.
類似化合物との比較
1-(2-Hydroxycyclopentyl)cyclobutane-1-carbaldehyde can be compared with other cyclobutane-containing compounds, such as:
Cyclobutanone: A simple cyclobutane derivative with a ketone functional group.
Cyclobutane-1,2-diol: A cyclobutane derivative with two hydroxyl groups.
Cyclobutane-1,1-dicarboxylic acid: A cyclobutane derivative with two carboxylic acid groups.
特性
分子式 |
C10H16O2 |
|---|---|
分子量 |
168.23 g/mol |
IUPAC名 |
1-(2-hydroxycyclopentyl)cyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C10H16O2/c11-7-10(5-2-6-10)8-3-1-4-9(8)12/h7-9,12H,1-6H2 |
InChIキー |
WRRYPCNWKREHRQ-UHFFFAOYSA-N |
正規SMILES |
C1CC(C(C1)O)C2(CCC2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



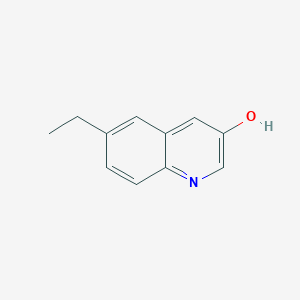
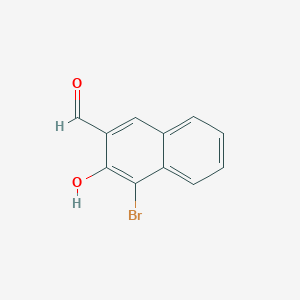
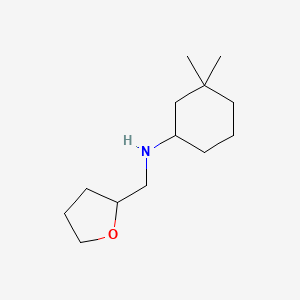
![2,4-Dibromoimidazo[1,5-a]pyrimidine-8-carboxylic acid](/img/structure/B13248998.png)
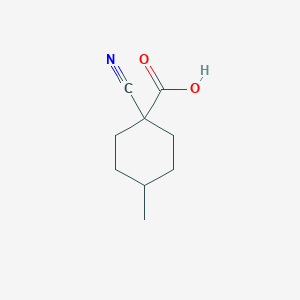
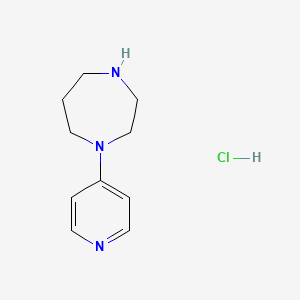

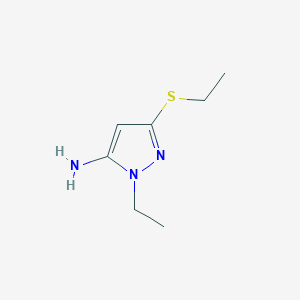
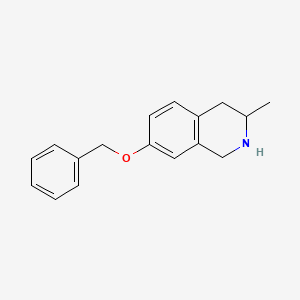
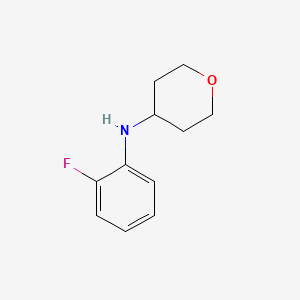
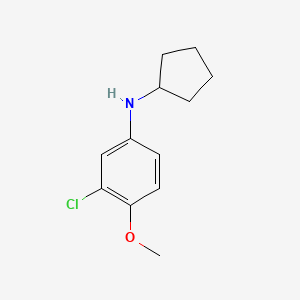
![2-[(1,2,3-Thiadiazol-4-yl)methyl]thiolane-2-carbaldehyde](/img/structure/B13249038.png)
